![molecular formula C17H24N4S B2949462 4-{[3-(Azepan-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione CAS No. 440334-12-3](/img/structure/B2949462.png)
4-{[3-(Azepan-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[3-(Azepan-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione, also known as APDQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. APDQ belongs to the class of quinazoline derivatives, which have been found to exhibit a range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Efficient Synthesis Techniques : Innovative synthesis methods for creating 1,2-dihydroquinoline and dihydrobenzo[b]azepine derivatives have been developed, utilizing environmentally friendly catalysts under mild conditions. These methods enable the preparation of various functionalized compounds, showcasing the versatility of 4-{[3-(Azepan-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione derivatives in chemical synthesis (Swapnadeep Jalal et al., 2014).
Catalyst-Free Chemoselective Synthesis : A solvent-controlled, catalyst-free chemoselective reaction has been developed for constructing 3,4-dihydroquinazoline-2-thiones. This method highlights the chemical flexibility and reactive potential of these compounds in producing high yields through selective reactions (Ting Xie et al., 2016).
Therapeutic Potential
Antipsychotic and Anticonvulsant Activities : Novel substituted benzoxazepinylquinazolinones have been synthesized and shown to possess potent antipsychotic and anticonvulsant activities. This research suggests the potential application of these compounds in the development of new therapeutic agents for neurological disorders (K. Bajaj et al., 2003).
Antimicrobial and Antifungal Properties : The synthesis of 3-aryl-5H,13aH-quinolino(3,2-f)(1,2,4)triazolo(4,3-b)(1,2-diaza-4-sulpho)azepines has demonstrated significant antibacterial and antifungal activities. These findings support the exploration of these compounds as potential antimicrobial agents (H. Panwar et al., 2011).
Propriétés
IUPAC Name |
4-[3-(azepan-1-yl)propylamino]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N4S/c22-17-19-15-9-4-3-8-14(15)16(20-17)18-10-7-13-21-11-5-1-2-6-12-21/h14-16,18H,1-13H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEQFEHFHRWLQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCNC2C3CCCCC3NC(=S)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(Azepan-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(tert-butylamino)-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl]-N-(4-methylphenyl)piperazine-1-carboxamide](/img/structure/B2949379.png)
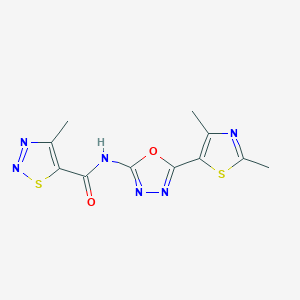
![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2949381.png)
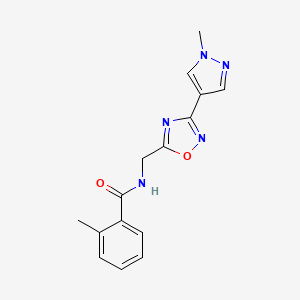
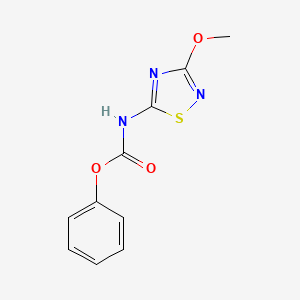
![3,6-dichloro-N-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2949391.png)
![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-cyclohexylacetamide](/img/structure/B2949392.png)
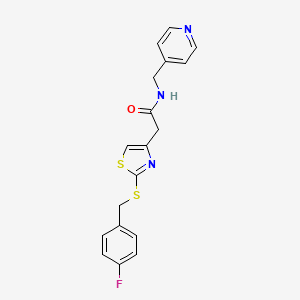
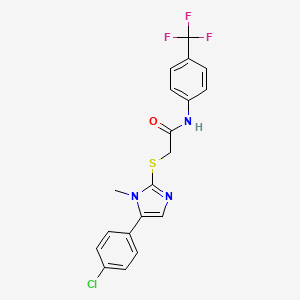
![N-(1-cyanocycloheptyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide](/img/structure/B2949395.png)
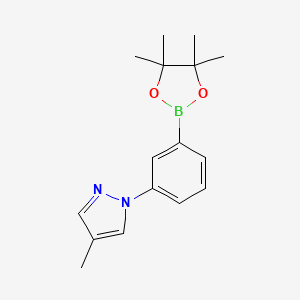
![2-[2-[(Z)-2-cyano-3-(3-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2949398.png)
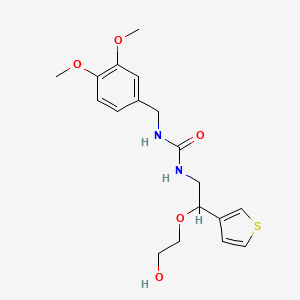
![N-mesityl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2949402.png)